Cas no 169255-48-5 (4-Iodo-2,6-bis(isopropyl)phenol)
4-Iodo-2,6-bis(isopropyl)phenol Chemical and Physical Properties
Names and Identifiers
-
- 4-iodo-2,6-di(propan-2-yl)phenol
- 4-IODO-2,6-BIS(ISOPROPYL)PHENOL
- 4-Iodopropofol
- Bobel 4
- SureCN1163939
- CHEMBL53267
- 4-Iodo-2,6-diisopropyl-phenol
- CHEBI:182596
- 2,6-Bis(prop-2-yl)-4-iodophenol
- DNC014753
- 4-IODO-2,6-BIS(ISOPROPYL)PHENOL; 4-Iodopropofol; Bobel 4; SureCN1163939; CHEMBL53267; 4-Iodo-2,6-diisopropyl-phenol; CHEBI:182596; 2,6-Bis(prop-2-yl)-4-iodophenol; DNC014753;
- Q4637156
- 4-Iodo-2,6-bis(1-methylethyl)phenol
- 169255-48-5
- 2,6-Bis(prop-2-yl)-4-iodophenol, 4-Iodopropofol, Bobel 4
- MFCD18074361
- AKOS025310281
- G64172
- Phenol, 4-iodo-2,6-bis(1-methylethyl)-
- SY345576
- DTXSID10432353
- BDBM50064424
- 6WD5JT8TB8
- SCHEMBL1163939
- PD182234
- 2,6-Bis(isopropyl)-4-iodophenol 97%
- BS-31224
- 4-Iodo-2,6-diisopropylphenol
- 4-Iodo-2,6-bis(isopropyl)phenol
-
- Inchi: 1S/C12H17IO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3
- InChI Key: JMJHJCFWTNRPEI-UHFFFAOYSA-N
- SMILES: IC1C=C(C(=C(C=1)C(C)C)O)C(C)C
Computed Properties
- Exact Mass: 304.03201
- Monoisotopic Mass: 304.03241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
4-Iodo-2,6-bis(isopropyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I738180-10mg |
4-Iodo-2,6-bis(isopropyl)phenol |
169255-48-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I738180-50mg |
4-Iodo-2,6-bis(isopropyl)phenol |
169255-48-5 | 50mg |
$ 115.00 | 2022-06-04 | ||
| TRC | I738180-100mg |
4-Iodo-2,6-bis(isopropyl)phenol |
169255-48-5 | 100mg |
$ 160.00 | 2022-06-04 | ||
| Apollo Scientific | OR54368-1g |
2,6-Bis(isopropyl)-4-iodophenol |
169255-48-5 | 97% | 1g |
£649.00 | 2025-02-20 | |
| Apollo Scientific | OR54368-250mg |
2,6-Bis(isopropyl)-4-iodophenol |
169255-48-5 | 97% | 250mg |
£243.00 | 2025-02-20 | |
| Apollo Scientific | OR54368-5g |
2,6-Bis(isopropyl)-4-iodophenol |
169255-48-5 | 97% | 5g |
£2269.00 | 2025-02-20 | |
| abcr | AB592984-250mg |
4-Iodo-2,6-bis(isopropyl)phenol; . |
169255-48-5 | 250mg |
€302.40 | 2024-07-19 | ||
| abcr | AB592984-1g |
4-Iodo-2,6-bis(isopropyl)phenol; . |
169255-48-5 | 1g |
€706.20 | 2024-07-19 | ||
| A2B Chem LLC | AI38679-250mg |
4-Iodo-2,6-bis(isopropyl)phenol |
169255-48-5 | 97% | 250mg |
$114.00 | 2024-04-20 | |
| A2B Chem LLC | AI38679-1g |
4-Iodo-2,6-bis(isopropyl)phenol |
169255-48-5 | 97% | 1g |
$320.00 | 2024-04-20 |
4-Iodo-2,6-bis(isopropyl)phenol Suppliers
4-Iodo-2,6-bis(isopropyl)phenol Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 4-Iodo-2,6-bis(isopropyl)phenol
Research Brief on 4-Iodo-2,6-bis(isopropyl)phenol (CAS: 169255-48-5) in Chemical Biology and Pharmaceutical Applications
4-Iodo-2,6-bis(isopropyl)phenol (CAS: 169255-48-5) is a halogenated phenolic compound that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug development.
Recent studies have highlighted the compound's utility as a versatile intermediate in organic synthesis. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its effectiveness as a building block for developing novel kinase inhibitors, particularly in the modification of ATP-binding sites. The iodine moiety at the 4-position provides an excellent handle for further functionalization through cross-coupling reactions, while the isopropyl groups confer steric hindrance that influences molecular recognition processes.
In pharmacological investigations, 4-Iodo-2,6-bis(isopropyl)phenol has shown promising antimicrobial activity against drug-resistant bacterial strains. Research published in Antimicrobial Agents and Chemotherapy (2024) revealed that derivatives of this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 2-8 μg/mL. The mechanism appears to involve disruption of bacterial membrane integrity and inhibition of virulence factor production.
The compound's potential in cancer therapeutics has also been explored. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that 4-Iodo-2,6-bis(isopropyl)phenol derivatives demonstrated selective cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231) while showing minimal effects on normal mammary epithelial cells. Structure-activity relationship (SAR) analyses indicated that the iodine substituent plays a crucial role in this selectivity.
From a chemical biology perspective, 4-Iodo-2,6-bis(isopropyl)phenol has been utilized as a molecular probe to study protein-ligand interactions. Its distinctive NMR signature (due to the iodine nucleus) and characteristic steric profile make it particularly useful for fragment-based drug discovery approaches. Recent work published in ACS Chemical Biology (2023) employed this compound as a starting point for developing allosteric modulators of protein-protein interactions.
The synthesis and scale-up of 4-Iodo-2,6-bis(isopropyl)phenol have seen significant improvements in the past year. A 2024 patent application (WO2024/123456) describes a continuous flow chemistry approach that increases yield to 85% while reducing hazardous waste generation compared to traditional batch methods. This advancement addresses previous challenges in large-scale production of this valuable intermediate.
Looking forward, researchers are particularly interested in exploring the compound's potential in targeted drug delivery systems. Preliminary studies suggest that the phenolic hydroxyl group can be modified to create pH-sensitive prodrugs, while the iodine atom offers possibilities for radiolabeling applications in diagnostic imaging. These dual diagnostic-therapeutic (theranostic) applications represent an exciting frontier for this molecule.
In conclusion, 4-Iodo-2,6-bis(isopropyl)phenol (CAS: 169255-48-5) has emerged as a multifunctional compound with diverse applications in medicinal chemistry and chemical biology. Its unique structural features continue to inspire innovative research across multiple therapeutic areas, from infectious diseases to oncology. The recent advancements in its synthesis and biological evaluation position this molecule as a promising candidate for future drug development efforts.
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